molecular formula C17H13FN4O B11465089 1-(4-Fluorophenyl)-7-(pyridin-4-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one

1-(4-Fluorophenyl)-7-(pyridin-4-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11465089
M. Wt: 308.31 g/mol
InChI Key: YJGUPDCNNJNISS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-7-(pyridin-4-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features a unique imidazo[4,5-b]pyridine core structure

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-7-(pyridin-4-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the pyridin-4-yl group: This can be done through a coupling reaction, such as Suzuki coupling, where the pyridin-4-yl group is attached to the imidazo[4,5-b]pyridine core.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-7-(pyridin-4-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinyl groups, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-7-(pyridin-4-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-7-(pyridin-4-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-7-(pyridin-4-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-2-pyridin-4-yl-ethanone: This compound has a similar fluorophenyl and pyridinyl structure but differs in its core structure.

    2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: This compound shares the fluorophenyl and pyridinyl groups but has a different heterocyclic core.

The uniqueness of this compound lies in its specific imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13FN4O

Molecular Weight

308.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-pyridin-4-yl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H13FN4O/c18-12-1-3-13(4-2-12)22-10-20-17-16(22)14(9-15(23)21-17)11-5-7-19-8-6-11/h1-8,10,14H,9H2,(H,21,23)

InChI Key

YJGUPDCNNJNISS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=CN2C3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

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